N-Phenylmethanesulfonamide and its derivatives are a class of compounds that have garnered significant interest in various fields of medicinal chemistry due to their diverse biological activities. These compounds have been studied extensively for their potential therapeutic applications, including as leukotriene D4 (LTD4) antagonists, anticonvulsant agents, and inhibitors of enzymes like carbonic anhydrases and cholinesterases. The research into these sulfonamides has led to the development of potent inhibitors with high selectivity and efficacy in various biological assays.
In medicinal chemistry, N-Phenylmethanesulfonamide derivatives have been explored for their therapeutic potential. For example, derivatives with modifications at the sulfonamide nitrogen have shown remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT), which could be relevant for treating disorders related to catecholamine metabolism4. Furthermore, the synthesis of N-phenylsulfonamide derivatives has led to the discovery of compounds with inhibitory properties against esterase enzymes, which are valuable in the treatment of diseases like Alzheimer's5.
In the field of organic synthesis, these derivatives have been utilized in the enantioselective synthesis of cyclopropanes, which are important building blocks in the synthesis of various pharmaceuticals. The rhodium-catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, using N-(arylsulfonyl)prolinate as a ligand, has been a particularly effective method for achieving high levels of diastereoselectivity and enantioselectivity3.
Electrochemical methods have also been employed to synthesize new sulfonamide derivatives. The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines in the presence of arylsulfinic acids has been shown to be an efficient one-pot method for creating these compounds6.
The design of inhibitors targeting carbonic anhydrase isoenzymes has been another area of application. N-Cyanomethylsulfonamides, for example, have been investigated as a new zinc-binding group for the inhibition of cytosolic and membrane-anchored isoforms of carbonic anhydrase, although they have been found to be less effective than other zinc-binding groups9.
N-Phenylmethanesulfonamide is an organic compound classified as a sulfonamide, which contains a phenyl group attached to a methanesulfonamide functional group. This compound is notable for its applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents. It serves as an important building block in the development of drugs due to its biological activity and structural properties.
N-Phenylmethanesulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group () bonded to a nitrogen atom. Sulfonamides are widely recognized for their antibacterial properties and have been used in various therapeutic applications.
The synthesis of N-Phenylmethanesulfonamide typically involves the reaction of aniline with methanesulfonyl chloride. The following outlines the general method:
This method allows for high yields and purity, making it a preferred approach for synthesizing this compound.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure of N-Phenylmethanesulfonamide. For instance, NMR spectra typically show characteristic peaks corresponding to the hydrogen atoms on the phenyl ring and the methanesulfonamide group .
N-Phenylmethanesulfonamide participates in various chemical reactions due to its reactive functional groups. Notable reactions include:
These reactions illustrate its versatility as a building block in organic synthesis.
The mechanism of action for N-Phenylmethanesulfonamide primarily involves its interaction with biological targets, often related to its sulfonamide functionality. In medicinal chemistry, sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Studies have shown that modifications to the phenyl ring or the sulfonamide group can significantly impact the biological activity of derivatives derived from N-Phenylmethanesulfonamide .
These properties are crucial for predicting its behavior in various chemical environments.
N-Phenylmethanesulfonamide has several scientific uses:
The broader sulfonamide class emerged prominently in the 1930s with the discovery of Prontosil rubrum's antibacterial properties, marking the dawn of the antibiotic era. While N-phenylmethanesulfonamide itself was not among these early therapeutic agents, its synthesis and characterization paralleled the expansion of sulfonamide chemistry during the mid-20th century. Initial investigations focused on its utility as a synthetic intermediate and model compound for studying sulfonamide reactivity. The compound gained renewed attention in the 1990s–2000s as medicinal chemists explored its incorporation into targeted therapies, particularly within antiviral and enzyme inhibitor programs. Its role evolved from a simple chemical building block to a pharmacophore element in experimental therapeutics, reflecting the trajectory of sulfonamide chemistry from basic antibacterial agents toward sophisticated, target-specific drug design [1] [5].
The systematic IUPAC name for this compound is N-phenylmethanesulfonamide, clearly denoting the phenyl group attached to the nitrogen atom of the methanesulfonamide moiety. This nomenclature follows the convention where "methanesulfonamide" serves as the parent hydride, and "N-phenyl" specifies substitution on the nitrogen. Alternative naming conventions may present it as N-methyl-N-phenylsulfuric diamide, though this is less common. The compound is extensively documented under numerous synonyms across chemical and pharmacological literature, reflecting its diverse applications and commercial sources. Common synonyms include:
These interchangeable names facilitate cross-referencing in chemical databases, patent literature, and research publications, though the IUPAC name remains the standardized identifier for unambiguous chemical communication.
N-Phenylmethanesulfonamide is uniquely identified by the CAS Registry Number 1197-22-4, a universal identifier critical for regulatory documentation, chemical inventory tracking, and literature searches. Its molecular formula, C₇H₉NO₂S, corresponds to a precise molecular weight of 171.22 g/mol. Within the PubChem database (CID 70970), it is classified under the following hierarchies:
Table 1: Fundamental Chemical Identifiers for N-Phenylmethanesulfonamide
Property | Value/Identifier | Source/Reference |
---|---|---|
CAS Registry Number | 1197-22-4 | Springer Substance Profile |
IUPAC Name | N-phenylmethanesulfonamide | ChemicalBook |
Molecular Formula | C₇H₉NO₂S | PubChem |
Molecular Weight | 171.22 g/mol | ChemicalBook |
PubChem CID | 70970 | PubChem |
Exact Mass | 171.0354 g/mol | PubChem |
ChemSpider ID | 64107 | ChemicalBook |
N-Phenylmethanesulfonamide occupies a pivotal niche as a versatile synthon in organic synthesis. Its sulfonamide group acts as both a directing group in metal-catalyzed C–H functionalizations and a participating moiety in multicomponent reactions. The compound’s robust stability under diverse reaction conditions enables its use as a protecting group for amines in multistep syntheses, while its electron-withdrawing nature modulates the reactivity of the attached phenyl ring toward electrophilic substitution. These attributes collectively establish it as a fundamental building block for constructing complex molecular architectures [4] [5].
In medicinal chemistry, this scaffold transcends its role as an intermediate. It serves as a critical pharmacophoric element in direct-acting antiviral agents, particularly hepatitis C virus (HCV) non-nucleoside polymerase inhibitors targeting the NS5B enzyme. Research demonstrates that incorporating N-phenylmethanesulfonamide into quinoline-based templates enhances binding interactions within the palm I allosteric site of NS5B. Specifically, the sulfonamide moiety forms hydrogen bonds with catalytic residues (e.g., Asp318) and stabilizes inhibitor-enzyme complexes, as evidenced by X-ray crystallography (PDB ID: 4MIA). Compound optimization efforts reveal that ethylene-linked derivatives (e.g., RG7109) achieve potent enzymatic inhibition (IC₅₀ values < 50 nM) and efficacy in HCV replicon assays, highlighting the scaffold's role in overcoming pharmacokinetic limitations of earlier chemotypes [1] [6].
Table 2: Biological Activity Profile of Selected N-Phenylmethanesulfonamide Derivatives in HCV Inhibition
Compound Derivative | NS5B Enzyme IC₅₀ (nM)¹ᵇ | GT1a Replicon EC₅₀ (nM) | GT1b Replicon EC₅₀ (nM) | Key Structural Features |
---|---|---|---|---|
Ethylene-linked 4 | 1 | 44 | 30 | Core benzene + ethylene linker |
Compound 10 | 4 | 6 | 1 | Optimized quinoline-pyridone fusion |
Compound 13 | 1 | 2 | 1 | Fluorinated tail + conformational restraint |
RG7109 (Clinical Candidate) | Not Reported | <50 (cellular activity) | <50 (cellular activity) | Quinoline core + methoxypyridone headgroup |
The scaffold's influence extends beyond virology. Its presence in diverse experimental agents underscores its role in modulating protein-protein interactions and enzyme active sites, leveraging both hydrogen-bonding capabilities and steric properties. Nevertheless, metabolic stability challenges persist, as early derivatives exhibited cytochrome P450 (CYP3A4) inhibition and high clearance in preclinical models. These limitations drive structure-activity relationship campaigns focused on linker optimization and substituent engineering to improve drug-like properties while retaining target affinity—a testament to N-phenylmethanesulfonamide’s enduring value in rational drug design [1] [6].
Table 3: Physicochemical and ADME Properties of a Representative Derivative (Compound 4)
Property | Value | Method/Notes |
---|---|---|
Solubility (pH 7.4) | Low | High-throughput thermal solubility assay |
Caco2 Permeability | Medium to High | In vitro cell monolayer model |
Metabolic Stability (Human) | Low | Human liver microsomal degradation assay |
CYP3A4 Inhibition (IC₅₀) | 0.34 µM (reversible) | Fluorogenic enzyme activity assay |
CYP3A4 TDI (kobs) | 6× Ethynylestradiol | Time-dependent inhibition assay |
Rat Oral Bioavailability | Modest (%F < 30%) | In vivo pharmacokinetic study in rats |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1